Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate
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Overview
Description
Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate is a complex organic compound that features a trifluoromethyl group attached to a quinoxaline ring, which is further connected to a benzenecarboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. The final step involves the esterification of the benzenecarboxylate group using standard esterification techniques, such as the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds with different substituents .
Scientific Research Applications
Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The quinoxaline ring may interact with nucleic acids or proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3-(trifluoromethyl)-2-pyridinyl)oxy)benzenecarboxylate
- Methyl 4-((3-(trifluoromethyl)-2-quinolinyl)oxy)benzenecarboxylate
- Methyl 4-((3-(trifluoromethyl)-2-isoquinolinyl)oxy)benzenecarboxylate
Uniqueness
Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine, quinoline, or isoquinoline rings.
Properties
IUPAC Name |
methyl 4-[3-(trifluoromethyl)quinoxalin-2-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-24-16(23)10-6-8-11(9-7-10)25-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPVQGVTIKNFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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